molecular formula C12H16IN3O B1532813 1-(6-Azidohexyloxy)-4-iodobenzene CAS No. 2231746-80-6

1-(6-Azidohexyloxy)-4-iodobenzene

Cat. No.: B1532813
CAS No.: 2231746-80-6
M. Wt: 345.18 g/mol
InChI Key: FWPKREORCDFPMD-UHFFFAOYSA-N
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Description

1-(6-Azidohexyloxy)-4-iodobenzene is an organic compound that features both an azide group and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Azidohexyloxy)-4-iodobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with 6-bromohexanol to form 1-(6-bromohexyloxy)-4-iodobenzene. This intermediate is then reacted with sodium azide to yield the final product, this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Azidohexyloxy)-4-iodobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for 1-(6-azidohexyloxy)-4-iodobenzene primarily involves its functional groups:

    Azide Group: Participates in click chemistry reactions, forming stable triazole rings.

    Iodine Atom:

Properties

IUPAC Name

1-(6-azidohexoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O/c13-11-5-7-12(8-6-11)17-10-4-2-1-3-9-15-16-14/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKREORCDFPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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